

# synthesis of 2-Bromo-5-iodo-3-nitropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-iodo-3-nitropyridine

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## An In-depth Technical Guide on the Synthesis of 2-Bromo-5-iodo-3-nitropyridine

This technical guide provides a comprehensive overview of a proposed synthetic pathway for **2-Bromo-5-iodo-3-nitropyridine**, a halogenated and nitrated pyridine derivative. Due to its functional groups, this compound is of interest to researchers and scientists in medicinal chemistry and materials science as a versatile building block for the synthesis of more complex molecules. The bromine and iodine atoms can serve as handles for various cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the electronics of the pyridine ring.

## Proposed Synthetic Pathway

The synthesis of **2-Bromo-5-iodo-3-nitropyridine** can be achieved through a two-step process commencing with the synthesis of the intermediate, 2-bromo-5-iodopyridine, followed by its nitration.

### Step 1: Synthesis of 2-Bromo-5-iodopyridine via Sandmeyer Reaction

The initial step involves the synthesis of 2-bromo-5-iodopyridine from 2-amino-5-iodopyridine through a Sandmeyer reaction. This reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate<sup>[1][2][3][4]</sup>.

Experimental Protocol:

To a solution of 2-amino-5-iodopyridine (1 equivalent) in 48% aqueous hydrobromic acid, bromine (a slight excess) is added dropwise while maintaining a low temperature using an ice bath.[5][6] Subsequently, an aqueous solution of sodium nitrite (approximately 2.2 equivalents) is added dropwise, with the temperature kept below 15 °C.[5][6] Following the addition, a solution of sodium hydroxide is added to the reaction mixture. The resulting precipitate, crude 2-bromo-5-iodopyridine, is then collected and can be purified.[5][6] The product is extracted with a suitable organic solvent like dichloromethane, and the organic phases are combined, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product.[5][6]

## Step 2: Nitration of 2-Bromo-5-iodopyridine

The final step is the electrophilic nitration of the 2-bromo-5-iodopyridine intermediate. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions to achieve the desired regioselectivity.[7]

### Experimental Protocol:

2-Bromo-5-iodopyridine (1 equivalent) is dissolved in a suitable organic solvent such as chloroform or dichloromethane.[8] The solution is cooled, and a nitrating mixture of concentrated nitric acid (at least 65% concentration) and concentrated sulfuric acid is added dropwise while maintaining a low temperature (typically 0-5°C) to control the reaction and prevent unwanted side reactions.[7][8] After the addition is complete, the reaction is stirred for a period at low temperature, followed by stirring at a slightly elevated temperature as needed, and monitored for completion.[9] Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.[9] The precipitated solid product, **2-Bromo-5-iodo-3-nitropyridine**, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

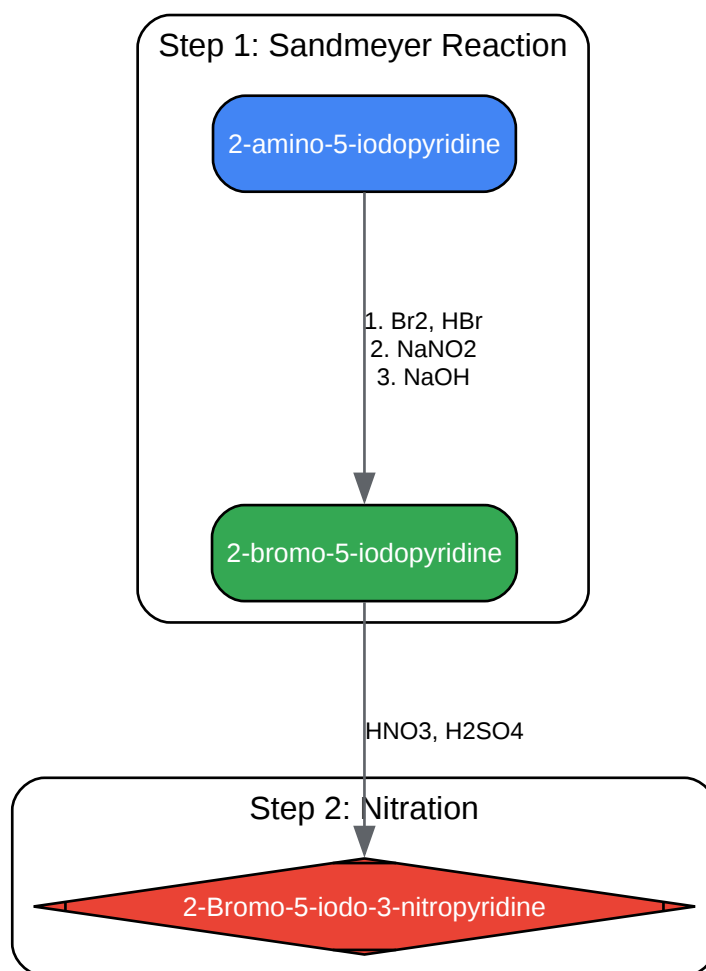
## Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis, with yields based on analogous reactions reported in the literature.

Compound Name	Starting Material	Product	Molecular Weight (g/mol)	Reported Yield (%)	Purity (%)	Reference
2-Bromo-5-iodopyridine	2-Amino-5-iodopyridine	-	283.89	78	Not Specified	<a href="#">[5]</a> <a href="#">[6]</a>
2-amino-5-bromo-3-iodopyridine	2-Amino-5-bromopyridine	-	298.90	73.7	98.5	<a href="#">[10]</a>
2-amino-5-bromo-3-nitropyridine	2-amino-5-bromopyridine	-	218.01	78.2	Not Specified	<a href="#">[9]</a>

## Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for **2-Bromo-5-iodo-3-nitropyridine**.



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Caption: Synthetic pathway for **2-Bromo-5-iodo-3-nitropyridine**.

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- To cite this document: BenchChem. [synthesis of 2-Bromo-5-iodo-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288167#synthesis-of-2-bromo-5-iodo-3-nitropyridine]

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